molecular formula C21H16N2O5S B2649055 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole CAS No. 1400644-83-8

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole

Cat. No.: B2649055
CAS No.: 1400644-83-8
M. Wt: 408.43
InChI Key: MXRTYTAKNOBARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole is a complex organic compound that features a pyrrole ring substituted with phthalimidomethylcarbonyl and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole typically involves multi-step organic reactions. One common method starts with the preparation of the phthalimidomethylcarbonyl intermediate, which is then reacted with a tosylated pyrrole derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole involves its interaction with specific molecular targets. The phthalimide group can form strong hydrogen bonds with biological molecules, while the tosyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phthalimidomethylcarbonyl)-1-methylpyrrole
  • 3-(Phthalimidomethylcarbonyl)-1-phenylpyrrole
  • 3-(Phthalimidomethylcarbonyl)-1-benzylpyrrole

Uniqueness

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole is unique due to the presence of both phthalimidomethylcarbonyl and tosyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-6-8-16(9-7-14)29(27,28)22-11-10-15(12-22)19(24)13-23-20(25)17-4-2-3-5-18(17)21(23)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRTYTAKNOBARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.